3-Fluoro-5-(3-methylsulfonylaminophenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-(3-methylsulfonylaminophenyl)phenol, 95% (3F5MSA-P) is a phenolic compound that has recently been studied for its potential applications in various scientific research areas. 3F5MSA-P has been found to have a wide range of biochemical and physiological effects, as well as a number of advantages and limitations for laboratory experiments.
Scientific Research Applications
3-Fluoro-5-(3-methylsulfonylaminophenyl)phenol, 95% has been studied for its potential applications in various scientific research areas. It has been used in the synthesis of novel fluoro derivatives, as well as in the development of new drugs and drug delivery systems. In addition, 3-Fluoro-5-(3-methylsulfonylaminophenyl)phenol, 95% has been studied for its potential applications in the fields of biochemistry, pharmacology, and toxicology.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(3-methylsulfonylaminophenyl)phenol, 95% is not fully understood. However, it is believed that the compound acts by binding to certain receptors in the body, which then triggers a cascade of biochemical and physiological effects.
Biochemical and Physiological Effects
3-Fluoro-5-(3-methylsulfonylaminophenyl)phenol, 95% has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cell lines, as well as to reduce inflammation and oxidative stress. In addition, 3-Fluoro-5-(3-methylsulfonylaminophenyl)phenol, 95% has been found to have anti-inflammatory, anti-bacterial, and anti-viral properties.
Advantages and Limitations for Lab Experiments
3-Fluoro-5-(3-methylsulfonylaminophenyl)phenol, 95% has a number of advantages and limitations for laboratory experiments. One advantage is that the compound is relatively stable and can be stored for long periods of time. In addition, 3-Fluoro-5-(3-methylsulfonylaminophenyl)phenol, 95% is relatively inexpensive and easy to synthesize. However, there are some limitations to using 3-Fluoro-5-(3-methylsulfonylaminophenyl)phenol, 95% in laboratory experiments. For example, it is not soluble in water and may require the use of organic solvents for dissolution.
Future Directions
For research include exploring the compound’s potential as an anti-cancer agent, examining the mechanism of action in more detail, and investigating the potential for drug delivery systems. In addition, further research should be conducted to investigate the compound’s potential for other applications, such as in the fields of biochemistry, pharmacology, and toxicology.
Synthesis Methods
3-Fluoro-5-(3-methylsulfonylaminophenyl)phenol, 95% is synthesized through a two-step process. The first step involves the reaction of 3-fluoro-5-hydroxybenzaldehyde and 3-methylsulfonylaminophenol in aqueous solution. This reaction yields 3-fluoro-5-(3-methylsulfonylaminophenyl)phenol as the main product. The second step involves the purification of the product by recrystallization to obtain a 95% pure product.
properties
IUPAC Name |
N-[3-(3-fluoro-5-hydroxyphenyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3S/c1-19(17,18)15-12-4-2-3-9(6-12)10-5-11(14)8-13(16)7-10/h2-8,15-16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFBWVIKZLDXHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684557 |
Source
|
Record name | N-(3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261918-69-7 |
Source
|
Record name | N-(3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.